2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid
Description
Molecular Architecture and IUPAC Nomenclature
The compound 2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid features a 1,2,4-triazole ring substituted at position 1 with a methyl group, position 3 with a cyclopropane moiety, and position 5 with an acetic acid side chain. Its IUPAC name, 2-(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)acetic acid , reflects this substitution pattern, with the numbering system prioritizing the nitrogen atoms in the triazole ring.
The molecular formula C₈H₁₁N₃O₂ corresponds to a molecular weight of 181.195 g/mol and an exact mass of 181.085 g/mol . The acetic acid group introduces a carboxylic acid functional group (-COOH), while the cyclopropane ring contributes steric strain and unique electronic effects due to its sp³-hybridized carbon atoms. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁N₃O₂ |
| Molecular Weight | 181.195 g/mol |
| Exact Mass | 181.085 g/mol |
| Topological Polar Surface Area | 68 Ų |
| XLogP3 | 0.1 |
The InChIKey identifier NYDJXTARNCUGMT-UHFFFAOYSA-N confirms the stereochemical uniqueness of the molecule, though no chiral centers are present.
Properties
IUPAC Name |
2-(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-11-6(4-7(12)13)9-8(10-11)5-2-3-5/h5H,2-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDJXTARNCUGMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2CC2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343789-51-4 | |
| Record name | 2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with methyl isocyanate to form the intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that 2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference Year |
|---|---|---|
| MDA-MB-231 (breast cancer) | 16.63 ± 0.27 | 2023 |
| LNCaP (prostate carcinoma) | 15.00 ± 0.20 | 2023 |
| Caco-2 (colorectal adenocarcinoma) | 12.50 ± 0.15 | 2023 |
The compound's mechanism of action appears to involve the induction of apoptosis through the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and subsequent cell death .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed promising results against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference Year |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 2024 |
| Escherichia coli | 64 µg/mL | 2024 |
These findings suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound has demonstrated anti-inflammatory properties in various models. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages revealed a significant reduction in tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) levels by approximately 50% compared to controls . This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
Several case studies have explored the biological effects of this compound:
Study on Anticancer Activity (2023)
Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF-7).
Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Antimicrobial Activity Evaluation (2024)
Objective : To assess efficacy against Gram-positive and Gram-negative bacteria.
Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.
Inflammation Model Study (2025)
Objective : To investigate the anti-inflammatory properties using LPS-stimulated macrophages.
Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Mechanism of Action
The mechanism of action of 2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, molecular properties, and biological relevance:
Biological Activity
2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid is a compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, including antifungal, antibacterial, and anticancer properties. The following sections will explore the biological activity of this compound based on existing research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring which is known for its significant role in medicinal chemistry.
Antifungal Activity
Research indicates that triazole derivatives exhibit potent antifungal properties. For instance, compounds containing the triazole moiety have been shown to inhibit the growth of various fungal pathogens. A study demonstrated that derivatives similar to this compound displayed effective antifungal activity against strains such as Candida albicans and Aspergillus niger .
Antibacterial Activity
In addition to antifungal effects, triazole compounds have also been evaluated for their antibacterial properties. A comparative study highlighted that certain triazole derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. Specifically, the presence of the cyclopropyl group was noted to enhance antibacterial activity .
Anticancer Potential
The anticancer properties of triazole derivatives are particularly noteworthy. Research has shown that compounds with a similar structure to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, one study reported that certain triazole derivatives demonstrated cytotoxic effects on breast cancer cells .
Case Study 1: Antifungal Efficacy
A study published in MDPI assessed the antifungal efficacy of various triazole derivatives against Candida albicans. The results indicated that compounds with a cyclopropyl substitution showed a higher percentage of growth inhibition compared to standard antifungal agents .
Case Study 2: Antibacterial Properties
In another investigation focused on the antibacterial activity of triazoles, researchers evaluated the effectiveness of several derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that the presence of a methyl group in conjunction with a cyclopropyl group significantly enhanced antibacterial potency .
Summary Table of Biological Activities
Q & A
Basic: What are the optimized synthetic routes for 2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid?
Methodological Answer:
The compound can be synthesized via cyclization reactions using amide derivatives or continuous-flow chemistry. A retrosynthetic approach involves cyclopropyl incorporation through cyclocondensation of acetamide derivatives with cyclopropane-containing precursors under mild conditions (e.g., dimethylacetamide dimethyl acetal as a reagent) . Continuous-flow systems improve sustainability by reducing reaction times and enabling chromatography-free purification . For scalability, consider modular processes integrating cyclization and alkylation steps, as demonstrated for analogous triazole acetic acids .
Basic: Which techniques are critical for structural characterization of this compound?
Methodological Answer:
Key techniques include:
- 1H-NMR : To confirm substitution patterns on the triazole ring and cyclopropyl group .
- Elemental Analysis (CHNS) : Validates molecular formula and purity .
- Chromatographic Mass Spectrometry : Detects byproducts and verifies molecular ion peaks .
- X-ray Crystallography (if crystalline): Resolves stereoelectronic effects of the cyclopropyl moiety .
Basic: How can computational chemistry predict physicochemical properties of this compound?
Methodological Answer:
Use tools like Density Functional Theory (DFT) to calculate:
- LogP (XlogP ~0.8) : Predicts membrane permeability .
- Topological Polar Surface Area (TPSA ~107 Ų) : Indicates hydrogen-bonding capacity and bioavailability .
- Molecular Electrostatic Potentials : Maps reactive sites for electrophilic/nucleophilic attacks .
Advanced: How do structural modifications influence biological activity in SAR studies?
Methodological Answer:
- Cyclopropyl vs. Isopropyl : Cyclopropyl enhances metabolic stability but may reduce solubility; isopropyl analogs show higher logP .
- Acetic Acid vs. Ester Derivatives : The free acid improves target binding (e.g., enzyme inhibition), while esters enhance cell permeability .
- Thiophene Substitution : Introducing thiophenyl groups (e.g., at position 3) increases antimicrobial activity but may introduce toxicity .
Advanced: What mechanisms underlie its pharmacological effects?
Methodological Answer:
- Cation-Dependent Activity : Potassium salts of thioacetate derivatives show higher actoprotective activity (6.32% > riboxin), whereas sodium or morpholine cations reduce efficacy due to altered solubility and target interactions .
- Antioxidant Pathways : Triazole-thiol derivatives scavenge free radicals via sulfur-centered radicals, validated via DPPH assays .
Advanced: How can analytical methods resolve impurities in synthesis?
Methodological Answer:
- HPLC-DAD : Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) to separate regioisomers of triazole derivatives .
- 2D-NMR (HSQC, HMBC) : Assigns overlapping signals from cyclopropyl and triazole protons .
- Kinetic Studies : Monitor reaction progress under reflux (e.g., in propan-2-ol) to identify side products like hydrazide intermediates .
Advanced: How to address contradictions in biological activity across studies?
Methodological Answer:
- Cation Effects : Replicate studies with standardized counterions (e.g., potassium vs. sodium) to isolate cation-specific impacts .
- Assay Variability : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target-specific effects .
- Structural Analog Comparisons : Benchmark against 5-methyl- or 5-isopropyl-triazoles to contextualize cyclopropyl’s role .
Advanced: What reaction kinetics govern its synthetic pathways?
Methodological Answer:
- Cyclization Kinetics : Follow pseudo-first-order kinetics with rate constants dependent on amide nucleophilicity and temperature (ΔG‡ ~60–80 kJ/mol) .
- Alkylation Selectivity : Base screening (e.g., K2CO3 vs. Cs2CO3) minimally affects regioselectivity; solvent polarity (DMF > THF) accelerates alkylation .
- Acid Hydrolysis : Controlled pH (<2) and temperature (60°C) prevent triazole ring degradation during ester-to-acid conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
